molecular formula C30H23N3O2S2 B283126 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

カタログ番号 B283126
分子量: 521.7 g/mol
InChIキー: QZIYRFCKMLVYCX-MEFGMAGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as MTDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MTDP is a spirocyclic compound that has shown potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

作用機序

The mechanism of action of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, several studies have suggested that 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. Furthermore, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. Furthermore, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to enhance the expression of antioxidant enzymes, such as SOD and CAT, and reduce the production of reactive oxygen species (ROS).

実験室実験の利点と制限

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages for lab experiments. Firstly, the synthesis method is relatively simple and cost-effective, making it a suitable candidate for large-scale production. Secondly, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, there are also some limitations to the use of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments. Firstly, the mechanism of action of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, making it difficult to optimize its therapeutic potential. Secondly, the toxicity profile of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not well-established, making it difficult to determine its safety profile.

将来の方向性

There are several future directions for the research of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. Firstly, further studies are needed to elucidate the mechanism of action of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, which will help in optimizing its therapeutic potential. Secondly, studies are needed to determine the toxicity profile of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, which will help in determining its safety profile. Thirdly, studies are needed to optimize the synthesis method of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, which will help in improving the scalability and cost-effectiveness of the production process. Fourthly, studies are needed to evaluate the efficacy of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in animal models, which will help in determining its potential for clinical use. Finally, studies are needed to evaluate the potential of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in combination with other drugs, which will help in improving its therapeutic potential.

合成法

The synthesis of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 4-methoxybenzaldehyde, thiourea, and triphenylphosphine in the presence of acetic acid and ethanol. The reaction proceeds through a one-pot three-component condensation reaction to yield 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a yellow solid with a high yield of 85%. The synthesis method is relatively simple and cost-effective, making it a suitable candidate for large-scale production.

科学的研究の応用

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been extensively studied for its potential therapeutic applications. Several studies have demonstrated that 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

特性

分子式

C30H23N3O2S2

分子量

521.7 g/mol

IUPAC名

(7Z)-7-[(4-methoxyphenyl)methylidene]-2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C30H23N3O2S2/c1-35-26-19-17-22(18-20-26)21-27-29(34)32(24-13-7-3-8-14-24)30(36-27)33(25-15-9-4-10-16-25)31-28(37-30)23-11-5-2-6-12-23/h2-21H,1H3/b27-21-

InChIキー

QZIYRFCKMLVYCX-MEFGMAGPSA-N

異性体SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

正規SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。